Isocyanato(methanesulfonyl)methane
Overview
Description
Isocyanato(methanesulfonyl)methane is an organic compound with the molecular formula C3H5NO3S It is a derivative of methanesulfonic acid and contains both isocyanate and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocyanato(methanesulfonyl)methane can be synthesized through a multi-step process involving the reaction of methanesulfonyl chloride with sodium sulfite to form sodium methanesulfinate. This intermediate is then reacted with cyanogen chloride to produce methanesulfonyl cyanide, which is subsequently converted to this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of methanesulfonyl chloride and cyanogen chloride under controlled conditions to ensure safety and high yield. The process typically requires careful handling of toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Isocyanato(methanesulfonyl)methane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form methanesulfonamide and carbon dioxide.
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in nucleophilic substitution reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Addition Reactions: Requires alcohols or amines as reactants, often under mild heating conditions.
Substitution Reactions: Involves nucleophiles such as amines or alcohols, usually at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrolysis: Methanesulfonamide and carbon dioxide.
Addition Reactions: Urethanes (from alcohols) and ureas (from amines).
Substitution Reactions: Various substituted methanesulfonyl derivatives.
Scientific Research Applications
Isocyanato(methanesulfonyl)methane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins with unique properties.
Biological Research: Investigated for its potential use in the modification of biomolecules and development of bioactive compounds.
Industrial Applications: Utilized in the manufacture of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of isocyanato(methanesulfonyl)methane involves the reactivity of its isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of urethanes and ureas. The sulfonyl group also contributes to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl Isocyanate: A simpler isocyanate compound with significant industrial importance but higher toxicity.
Methanesulfonyl Chloride: A precursor in the synthesis of isocyanato(methanesulfonyl)methane, used in various organic reactions.
Methanesulfonamide: A product of the hydrolysis of this compound, used in pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both isocyanate and sulfonyl functional groups, which confer distinct reactivity patterns and potential applications. Its dual functionality allows for versatile use in organic synthesis and materials science, distinguishing it from simpler isocyanates and sulfonyl compounds.
Properties
IUPAC Name |
isocyanato(methylsulfonyl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-8(6,7)3-4-2-5/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBXRKHTNWQTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161826-12-5 | |
Record name | isocyanato(methanesulfonyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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